![molecular formula C23H20N4O3 B2428167 1-(2-(3,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941989-04-4](/img/structure/B2428167.png)
1-(2-(3,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(3,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H20N4O3 and its molecular weight is 400.438. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(3,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(3,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques
- Green Synthesis Method : A green method for synthesizing dihydrofuropyrido[2,3-d]pyrimidines is explored, using 6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione, aldehydes, and pyridinium ylides. This synthesis avoids the need for chromatography and recrystallization, offering a simpler purification process through washing with ethanol (Ahadi et al., 2014).
Chemical Properties and Reactions
Pyridopyrimidines Synthesis and Properties : Research on the synthesis of pyrido[3,4-d]pyrimidines and their properties has been conducted, including reactions with amines and hydrazinolysis (Gelling & Wibberley, 1969).
Urease Inhibition Activity : Synthesized derivatives of pyrido[1,2-a]pyrimidine-2,4(3H)-dione showed varying degrees of urease inhibition activity, with some compounds demonstrating significant inhibitory effects (Rauf et al., 2010).
Novel Synthesis Methods
Efficient Multicomponent Synthesis : An efficient synthesis method for creating pyridine-pyrimidines using a reusable catalyst in solvent-free conditions under microwave irradiation has been developed (Rahmani et al., 2018).
Regioselective Amination : A study on regioselective amination of condensed pyrimidines, yielding aminopyrimidine derivatives, highlights a specific chemical transformation in this class of compounds (Gulevskaya et al., 1994).
Crystal Structures
- Molecular and Crystal Structures : Research on the molecular and crystal structures of various substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones revealed different types of hydrogen bonding and pi-pi stacking interactions, illustrating diverse structural configurations (Trilleras et al., 2009).
Catalyst-Free Synthesis
Catalyst-Free Synthesis in Water : A catalyst-free synthesis approach for fused pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines in water has been developed, showcasing an environmentally friendly and efficient method (Rahmati & Khalesi, 2012).
Water-Mediated Three-Component Catalyst-Free Protocol : Another study demonstrated a water-mediated, catalyst-free method for synthesizing a series of pharmaceutically interesting pyrimidine-2,4(1H,3H)-diones, highlighting the environmental benefits and simplicity of this approach (Brahmachari et al., 2020).
Novel Compound Synthesis
- Synthesis of Fused Pyrido[2,3-d]pyrimidines : Research on the synthesis of fused pyrido[2,3-d]pyrimidines and their absorption, distribution, metabolism, and excretion (ADME) properties provides insights into their biopharmaceutical characteristics (Jatczak et al., 2014).
properties
IUPAC Name |
1-[2-(3,4-dimethylphenyl)-2-oxoethyl]-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-15-8-9-17(12-16(15)2)20(28)14-26-19-7-5-11-25-21(19)22(29)27(23(26)30)13-18-6-3-4-10-24-18/h3-12H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFZDUHWRVHNBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

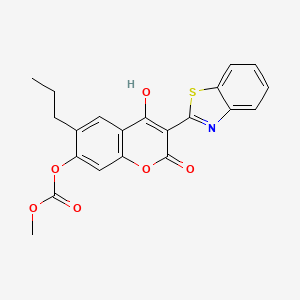
![2-Butyl-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2428091.png)
![7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2428092.png)
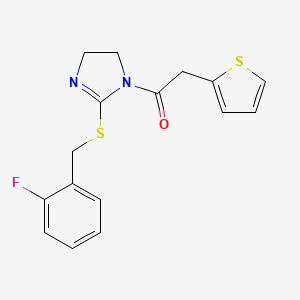
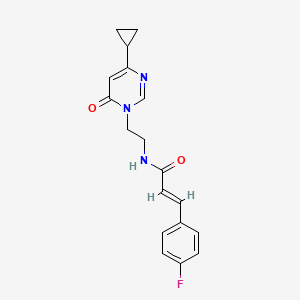
![N-(furan-2-ylmethyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2428096.png)
![(Z)-3-[2-(N-Acetyl-3-chloroanilino)-1,3-thiazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2428099.png)
![4-methyl-2-[(4-methylphenyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2428100.png)
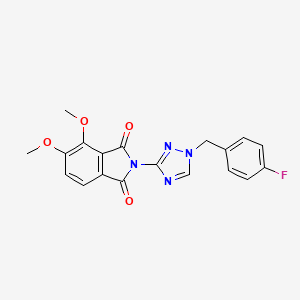
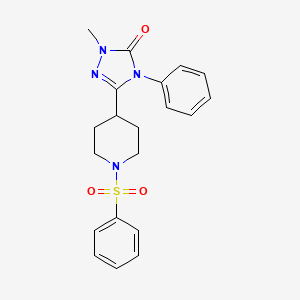
![4,7,8-Trimethyl-2,6-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2428103.png)
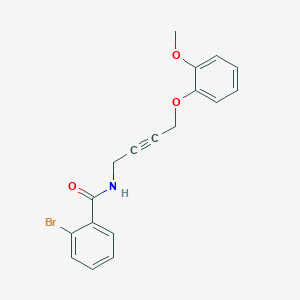
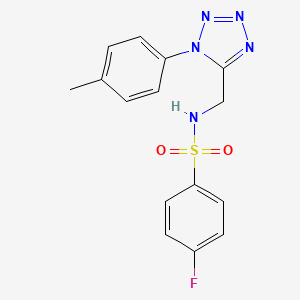
![(Z)-S-(2-((3-allylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2428107.png)